Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90004A
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Back cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90009J
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Flow synthesis of conjugated polymers: exploring the effects of solvent and catalyst on molecular weight†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00917C
The high reproducibility of the flow synthesis system enabled accurate investigation of the relationship between reaction conditions and molecular weight in Stille polycondensation of conjugated polymers. Here, a conjugated polymer, PTB7, was synthesized in a customized flow reactor using various catalyst and solvent combinations, and their effect on molecular weight was studied. Specifically, common palladium catalysts (Pd(PPh3)4 and Pd2(dba)3) were screened in three different solvents (toluene, chlorobenzene, and o-xylene). A significant difference in molecular weight was observed depending on the type of solvent when using Pd2(dba)3 as a catalyst. It was discovered that the solubility of both the catalyst and PTB7 in the solvent played a critical role in determining the molecular weight of the polymer. By using the Pd2(dba)3 catalyst system, a high number-averaged molecular weight (Mn) for PTB7, ranging from 41.7 to 51.5 kDa, was achieved. This was 16 times higher than that obtained with the Pd(PPh3)4 catalyst system in any solvent. However, the Pd(PPh3)4 catalyst system showed high compatibility with dimethylformamide (DMF) co-solvent, and the Mn of PTB7 synthesized with the Pd(PPh3)4 catalyst showed a significant increase, ranging from 53.9 to 58.7 kDa, while the Mn of PTB7 synthesized with the Pd2(dba)3 catalyst decreased to 10.9– 15.0 kDa. The results can provide valuable guidance for optimizing the reaction conditions in the future synthesis of conjugated polymers in a flow reactor to achieve the desired molecular weight.
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Reply to the ‘Comment on “Lewis acid-surfactant complex catalyzed polymerization in aqueous dispersed media: cationic or radical polymerization?”’ by I. V. Vasilenko, F. Ganachaud and S. V. Kostjuk, Polym. Chem., 2024, 15, DOI: 10.1039/D3PY00661A†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01067H
In our previous work we concluded that the Lewis acid-surfactant complex catalyzed polymerization of styrene and other monomers in aqueous dispersed media does not proceed by a cationic polymerization. In a subsequent reply, Vasilenko et al. have suggested that this conclusion is incorrect. Here, we respond to the points raised by Vasilenko et al. and reassert our position that the experimental evidence is more consistent with a radical polymerization than a cationic polymerization and that achieving high molecular weight polymers by a cationic polymerization is not possible in aqueous systems at elevated temperatures unless chain transfer reactions are suppressed.
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Comment on “Lewis acid-surfactant complex catalysed polymerisation in aqueous dispersed media: cationic or radical polymerisation?” by A. Destephen, L. Lezama and N. Ballard, Polym. Chem., 2020, 11, 5757†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00661A
We show here that cationic polymerization catalysed by LASC does occur in thoroughly chosen conditions, namely by inhibiting radical production and working at low temperature. It is however shown that large molar masses as obtained here call for a more complex mechanism than previously thought, a priori involving coordination of dienic or styrenic monomers by LASC.
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Achieving two-photon fluorescence bioimaging and photodynamic therapy for D–A conjugated polymers through manipulating twisted intramolecular charge transfer†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01093G
Two-photon fluorescence bioimaging holds immense promise for deep tissue imaging. However, its widespread application is hampered by the relatively low fluorescence quantum yields (ϕPL) and small two-photon absorption cross-sections (δ2). Herein, we report the achievement of high ϕPL for donor–acceptor alternating conjugated polymers comprising dibenzothiophene-S,S-dioxide derivatives as electron acceptors and a triphenylamine derivative as an electron donor, which is accomplished by manipulating twisted intramolecular charge transfer (TICT). The resulting polymer PDA5 exhibits intensified green-light emission with a high ϕPL value of 70.7% in toluene. Its corresponding nanoparticles (PDA5 NPs), which are fabricated by the nanoprecipitation method, display a uniform size of around 83 nm, a large two-photon absorption cross-section (δ2) of 5.03 × 105 GM in water upon excitation by an NIR laser (840 nm), and a moderate ϕPL value of 40.7% in aqueous medium. These nanoparticles also present good photostability and outstanding two-photon fluorescence imaging with penetrating bladder blood vessels of 225 μm as well as real-time monitoring. Furthermore, PDA5 nanoparticles with impressive reactive oxygen species generation capability under irradiation of a white light source are implemented for photodynamic therapy in in vitro cancer cells. The observations manifest that efficient conjugated polymers with high ϕPL and large δ2 can be materialized for two-photon fluorescence imaging and photodynamic therapy by manipulating twisted intramolecular charge transfer.
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Hofmeister effect-driven superlattice construction via hydrophilic/hydrophobic transition of poly(ethylene glycol) ligands†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01159C
Nanocrystal (NC) superlattices assembled from functional inorganic nanoparticles have received extensive attention due to their intriguing integrated properties and various potential applications arising from strong plasmon coupling interactions. However, the controllable assembly of colloidal NCs in an aqueous solution, especially for dynamical sequential growth, still remains an enormous challenge. Herein, we develop a robust strategy to realize the precisely controllable self-assembly and sequential oriented growth of gold nanoparticles (AuNPs) tethered to poly(ethylene glycol) (PEG) polymeric ligands in a salt solution through the dehydration degree of PEG ligands induced by the Hofmeister effect, thus yielding two-dimensional (2D) monolayer hexagonally-packed superlattices, three-dimensional (3D) single crystals with face-centered cubic (FCC) lattices and adjustable layer numbers, and multiply twinned superlattices depending on the initial salt concentrations. This finding will offer an efficient and robust approach for preparing functional superlattice materials with predictable internal packing symmetry and adjustable dimensions.
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Highly differentiated multi-stimuli-responsive fluorescence performance of tetraphenylethylene-containing styrene–maleic acid copolymers induced by macromolecular architecture control†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01040F
Stimuli-responsive aggregation-induced emission (AIE) active polymers with structural diversity and tunability in fluorescence responsive behavior are in high demand in practical applications. Recently, tetraphenylethylene (TPE)-appended maleic anhydride terpolymers were proposed as a multi-stimuli-responsive fluorescence platform by our group. Here, we report TPE-containing styrene–maleic acid copolymers with diverse chain topologies and locations of the TPE moiety by reversible activation-fragmentation transfer polymerization (RAFT) with meticulously designed chain transfer agents and a TPE-containing monomer. The fluorescence responsiveness of the copolymers to the pH value, Ca2+, and bovine serum albumin (BSA) was systematically investigated, which showed an influence substantially on both the “stimuli acceptor” and “signaling” sides of the macromolecular structure. The discovery made in our work accentuates the importance of macromolecular engineering in developing fluorescent probes with highly differentiated performance and provides great flexibility in meeting the wide range of requirements of various applications.
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A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01047C
The rheological properties of vitrimer materials are largely controlled by the kinetics of covalent bond exchange and therefore a mechanistic understanding of bond exchange can provide insights into how the performance of vitrimers can be improved. In this work, density functional theory (DFT) calculations are combined with experimental measurements in order to understand the nature of the exchange reaction between boronic esters. Quantum chemical calculations show that both a metathesis and a nucleophile-mediated pathway are possible, although a significant increase in the rate of exchange in the presence of a nucleophile is observed. The DFT studies are supported by kinetic measurements of the exchange of small molecule dioxaborinanes in the presence and absence of nucleophile. Finally, the accelerating effect of nucleophiles is demonstrated in vitrimeric materials synthesized using a dioxaborinane-based crosslinker and a hydroxyl functional monomer as internal catalyst to produce vitrimers with significantly reduced relaxation times.
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Strands vs. crosslinks: topology-dependent degradation and regelation of polyacrylate networks synthesised by RAFT polymerisation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01008B
Degradable poly(n-butyl acrylate) networks were synthesised by reversible addition–fragmentation chain transfer (RAFT) polymerisation using a cleavable disulfide diacrylate crosslinker or a cleavable comonomer, dibenzo[c,e]oxepine-5(7H)-thione (DOT). Through the analysis of gelation kinetics, equilibrium swelling ratio and storage modulus, it was found that incorporation of the degradable units in both cases did not significantly impact the mechanical properties of the prepared gels compared to non-degradable controls. While both types of networks were found to readily degrade, either by thiol–disulfide exchange or aminolysis, they produced degradation fragments of different topology, namely monodisperse linear chains in the case of degradable crosslinkers and branched polydisperse fragments in the case of degradable strands. A simple oxidation of thiols to disulfide bonds in air at 30 °C was successfully used to repolymerise both types of degraded fragments back to solid networks through multiple degradation/regelation cycles. Interestingly, the branched, disperse fragments from degradation of the DOT-containing networks repolymerised more readily and produced networks with properties closer to the original material. This is in contrast to polyacrylate gels made by conventional free radical polymerisation (FRP) which do not degrade through cleavable crosslinks, only through cleavable strands. However, these networks cannot successfully reform after degradation. Furthermore, the apparent dependence of the regelation efficiency on topology of the degraded fragments can open a pathway to better understand reprocessing and recycling of crosslinked polymer networks.
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Reprocessable and chemically recyclable poly(acylhydrazone–imine) covalent adaptable networks with enhanced mechanical strength and creep resistance†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01054F
Chemical recycling of thermosetting resins represents a sustainable solution to deal with end-of-life polymer products in an energy-saving and easy-to-conduct way. However, it remains a major challenge to fabricate easy-to-achieve chemically recyclable thermosets that possess superior mechanical strength, high fracture toughness, and desirable creep resistance. Herein, a new chemically recyclable poly(acylhydrazone–imine) covalent adaptable network (CAN) is reported by systematically tailoring the intramolecular dynamic interactions of polymer networks. The introduction of acylhydrazone bonds endowed PAIx-CANs with both high mechanical strength and fracture toughness through the formation of synergistic hydrogen-binding interactions. For example, PAI1-CANs exhibit a high Young's modulus of ∼1.58 GPa, a yield strength of ∼83.7 MPa, a tensile strength of ∼73.6 MPa, and also a high fracture toughness of ∼19.7 MJ m−3. Meanwhile, owing to the strong intermolecular hydrogen-binding interactions, the obtained PAIx-CANs also exhibit good creep resistance. Interestingly, the PAIx-CANs can be depolymerized into the starting monomers in high purity under acidic conditions at room temperature. The recovered monomers can be further utilized to fabricate new PAIx-CANs with comparable mechanical properties to the original PAIx-CANs. This work provides a new method for the construction of high-performance chemically recyclable thermosets as next-generation substitutes for conventional thermosetting resins.
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Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00630A
Herein, we report a new synthetic route to the cyclic ketene acetal, 2-methylene-4-methyl-1,3-dioxepane (Me-MDO) as a way to expand the tool box of synthesis procedures for cyclic ketene acetals and actualize them as realistic alternatives for synthesizing biodegradable polymers. In this work, 2-methylene-1,3-dioxepane (MDO) and Me-MDO were polymerized by radical ring-opening polymerization to synthesize degradable polyesters. NMR and SEC were used to monitor the polymerization while DSC was used to study the thermal properties. Poly(2-methylene-1,3-dioxepane) (PMDO) showed increased degree of branching with higher conversion, subsequently decreasing crystallinity. The effect of branching and the introduction of side-groups on the chemical hydrolysis rate and biodegradability of the polyesters was assessed using a chemical hydrolysis test and the OECD 301D ready biodegradability screening test, respectively. A significant reduction in the chemical hydrolysis rate and biodegradability was observed upon the introduction of a side group in the poly(2-methylene-4-methyl-1,3-dioxepane) (PMe-MDO) polyester. Less obvious effects on the hydrolysis rate and biodegradability were observed as a result of the polyester branching.
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Tailoring molecular weight distribution via polymer degradability†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01153D
An alternative approach for controlling the polymer molecular weight distribution (MWD) was developed based on the degradation of precisely synthesized degradable long-chain polymers. The long-chain mother polymer was prepared via living cascade enyne metathesis polymerization and programmed monomer addition, and molecular-weight-controlled daughter polymers were obtained by degradation. We controlled the average molecular weight (Mn) and MWD at the targeted Mn by varying the degradable-to-nondegradable monomer feed ratio and employing programmed monomer addition, respectively.
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Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90150E
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High-Tg PLA copolymers via base-catalyzed transesterification of PLA with 2,5,7-trioxabicyclo[2.2.2]octan-6-one†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01250F
A new bicyclic lactone, 2,5,7-trioxabicyclo[2.2.2]octan-6-one (TOB), was synthesized by a direct condensation reaction of glycerol and glyoxylic acid. The ring-opening polymerization (ROP) of TOB and its copolymerization with lactide (LA) under different conditions were systematically investigated. Both acid and base could catalyze the ROP of TOB, but only oligomers were obtained in low yields. Three discrete oligomers (O1, O2, and O3) of TOB were separated and characterized, confirming that the high crystallinity and poor solubility of PTOB in the polymerization media caused the low monomer conversion and low molar mass of PTOB. Copolymerization of LA and TOB was investigated with benzyl alcohol as the initiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst. It was confirmed that LA was consumed very quickly to form PLA, followed by slow incorporation of TOB into the formed PLA chains. By varying the feed ratios of LA to TOB, a series of random copolymers with an incorporation ratio of TOB up to 49 mol% were obtained. These copolymers exhibited high glass transition temperatures (Tg) up to 100 °C. The TBD-catalyzed copolymerization mechanism was revealed to be a base-catalyzed transesterification of PLA and TOB. Finally, PLA-co-PTOB with variable Tg could thus be simply prepared by direct transesterification of PLA with TOB in the presence of TBD.
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Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90149A
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Back cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90154H
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Making accessible soluble silicon-containing polynorbornenes: hydrosilylation of vinyl-addition poly(5-vinyl-2-norbornene)†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01057K
Silicon-containing vinyl-addition polynorbornenes are of interest as membrane materials for gas separation processes, microporous materials for gas storage and stationary phases for chromatography. However, the syntheses of the corresponding monomers and their polymerization with the formation of high-molecular-weight products are often problematic. Herein, we report a facilitated and simple approach to synthesizing various silicon-containing vinyl-addition polynorbornenes via hydrosilylation of side chains in a parent polymer bearing vinyl groups. For producing soluble Si-containing vinyl-addition polynorbornenes, a series of Rh- and Pt-complexes were systematically studied as catalysts in model hydrosilylation reactions of 2-vinylnorbornane and poly(5-vinyl-2-norbornene) (PVNB) with pentamethyldisiloxane. While traditional Rh- and Pt- (Karstedt's) catalysts exhibited high activity, they provided insoluble products in the case of the modification of high-molecular-weight PVNB. At the same time, (NHC)Pt-complexes (where NHC is N-heterocyclic carbene ligand) were less active, but gave soluble modified vinyl-addition polymers. Tuning the size of the NHC-ligand and the nature of the aryl-group in this ligand made it possible to find out the most efficient (NHC)Pt-catalyst among the studied complexes. This catalyst allowed us to reach high selectivities and conversions (>90%) of vinyl groups in PVNB. The efficiency of the (NHC)Pt-catalyst was also evaluated in the hydrosilylation reaction of PVNB with more hindered silanes (1,1,1,3,5,5,5-heptamethyltrisiloxane and triethylsilane). The prepared polymers exhibited good film-forming properties, while the incorporated silyl-groups led to enhanced gas permeability over the parent PVNB.
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The influence of depropagation on PEGMA9 solution radical homopolymerization and copolymerization with DEAEMA: in situ1H-NMR measurements and reactivity ratio estimation by dynamic optimization†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01087B
While it is known that the synthesis of bottlebrush polymers is influenced by depropagation even at low temperatures, the effects of the monomer/polymer concentration and copolymer composition on this phenomenon have not been studied. Thus, free-radical homo and copolymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMA9, Mn 500 g mol−1) with 2-(diethylamino)ethyl methacrylate (DEAEMA) at a low initial PEGMA9 concentration was investigated using in situ1H-NMR spectroscopy at 65 °C in CDCl3. Depropagation influences PEGMA9 homopolymerization kinetics at this low temperature due to the bottlebrush conformation of the polymer, with the equilibrium PEGMA9 concentration ([M]eq) dependent on the initial monomer concentration ([M]0). With [M]0 = 173 mM, an [M]eq value of 81.7 mM was estimated, corresponding to an equilibrium constant of Keq = 12.2 M−1. However, increasing [M]0 to 370 mM lowered [M]eq to 46 mM with an equilibrium constant of Keq = 21.7 M−1, an effect attributed to the influence of the poly(PEGMA9) concentration on the backbone chain flexibility that modifies the enthalpic and entropic properties of the reaction system. The copolymerization reactivity ratios of rDEAEMA = 1.66 ± 0.01 and rPEGMA9 = 0.68 ± 0.003 were estimated by fitting the variation in the comonomer composition with overall monomer conversion without considering the influence of depropagation. New dynamic models were formulated to represent composition drift with conversion in the presence of depropagation (Lowry Case I and Case II). However, these representations led to significant differences between experimental data and the model, indicating that PEGMA9 depropagation does not influence the copolymerization system, likely due to the disruption of the poly(PEGMA9) bottlebrush conformation by the insertion of DEAEMA units that generates more flexible copolymer backbone chains.
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Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01181J
This tutorial review presents the theory and application of SEC-MALS with minimal equations and a focus on synthetic polymer characterization, serving as an entry point for polymer scientists who want to learn more about SEC-MALS. We discuss the principles of static light scattering, outline its capability to generate absolute weight-average molar mass values, and extend its application to SEC-MALS. Practical elements are emphasized, enabling researchers to appreciate how values for Mn, Mw, and Đ are determined in an SEC-MALS experiment and how experimental conditions and input values, such as the specific refractive index increment (dn/dc), influence the results. Several illustrative SEC-MALS experiments demonstrate the impact of separation quality on Mn (as opposed to Mw), the appearance of contaminants in SEC chromatograms from sample preparation, the influence of concentration on data quality, and how polymer topology affects molecular weight characterization in SEC. Finally, we address practical considerations, common issues, and persistent misconceptions.
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10492
SCI Journal Division of the Chinese Academy of Sciences
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化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
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